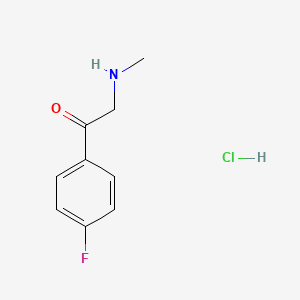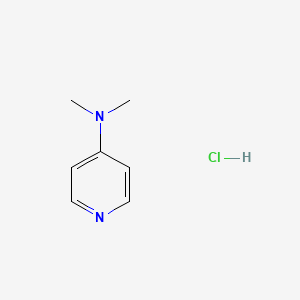![molecular formula C12H16O6S B8296226 Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate](/img/structure/B8296226.png)
Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate is an organic compound with the molecular formula C12H16O6S It is characterized by the presence of a benzoate ester group, an ether linkage, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate typically involves the reaction of 2-{2-[(Methylsulfonyl)oxy]ethoxy}ethanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine may yield an amide derivative.
Hydrolysis: The major products are 2-{2-[(Methylsulfonyl)oxy]ethoxy}ethanol and benzoic acid.
Oxidation: The products vary based on the oxidizing agent and reaction conditions.
Applications De Recherche Scientifique
Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate depends on its specific application. In general, the compound may interact with biological molecules through its ester and ether linkages, facilitating the formation of covalent bonds or non-covalent interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[(Methylsulfonyl)oxy]ethoxy}ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a benzoate group.
2-{2-[(Methylsulfonyl)oxy]ethoxy}ethyl 4-methylbenzenesulfonate: Contains a 4-methylbenzenesulfonate group instead of a benzoate group.
Uniqueness
Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its benzoate ester group provides aromatic stability, while the methylsulfonyl group enhances its reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C12H16O6S |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
2-(2-methylsulfonyloxyethoxy)ethyl benzoate |
InChI |
InChI=1S/C12H16O6S/c1-19(14,15)18-10-8-16-7-9-17-12(13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
VNIQGSSAIYZQHB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromopyridin-5-yl)methoxy]tetrahydro-2H-pyran](/img/structure/B8296150.png)



![2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8296166.png)

![3-(5-Piperidin-2-yl-[1,2,4]oxadiazol-3-yl)-benzonitrile](/img/structure/B8296209.png)

![8-methyl-4-oxo-4,5,6,8-tetrahydro-3H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B8296223.png)

![6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)



